
4-(4-Bromophenoxy)piperidine
Overview
Description
4-(4-Bromophenoxy)piperidine is a chemical compound with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol It is characterized by a piperidine ring substituted with a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenoxy)piperidine typically involves the reaction of 4-bromophenol with piperidine. One common method includes the use of dichloromethane (DCM) as a solvent and trifluoroacetic acid (TFA) as a catalyst. The reaction is carried out at low temperatures to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromophenoxy)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(4-Bromophenoxy)piperidine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, including those involved in cellular proliferation and apoptosis. Its effects are mediated through binding to specific receptors or enzymes, leading to changes in cellular functions .
Comparison with Similar Compounds
4-(4-Bromophenyl)pyridine: Similar in structure but contains a pyridine ring instead of a piperidine ring.
4-(4-Bromophenyl)morpholine: Contains a morpholine ring, differing in the heterocyclic structure.
Uniqueness: 4-(4-Bromophenoxy)piperidine is unique due to its specific substitution pattern and the presence of both a bromophenoxy group and a piperidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-(4-Bromophenoxy)piperidine is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables summarizing key findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring substituted with a bromophenoxy group. Its chemical formula is CHBrNO, and it has a molecular weight of 270.13 g/mol. The presence of the bromine atom enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound primarily involves its interaction with various molecular targets, including receptors and enzymes involved in cellular signaling pathways:
- Serotonin Receptors : It has been identified as a selective serotonin subtype 1A (5-HT1A) receptor agonist, which plays a crucial role in mood regulation and anxiety responses.
- Toll-like Receptors (TLRs) : Research indicates that derivatives of this compound can inhibit TLR7 and TLR9, which are implicated in autoimmune diseases and inflammatory responses .
- Kinase Inhibition : Compounds derived from this compound have shown promise in inhibiting kinases such as Pim-1, which are associated with cancer progression.
Biological Activities
The compound exhibits several notable biological activities:
- Anticancer Properties : Studies suggest that piperidine derivatives can induce apoptosis in cancer cells through various signaling pathways, including the NF-κB and PI3K/Akt pathways . The ability to modulate these pathways makes it a candidate for further investigation in cancer therapies.
- Anti-inflammatory Effects : By inhibiting TLRs, this compound may reduce inflammation associated with autoimmune disorders such as rheumatoid arthritis and systemic lupus erythematosus .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
Research conducted on the anticancer effects of piperidine derivatives demonstrated that treatment with this compound led to significant apoptosis in breast cancer cell lines. The study highlighted the activation of caspase-dependent pathways, indicating its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Potential
In a study focusing on autoimmune diseases, derivatives of this compound were found to effectively inhibit TLR7 and TLR9 signaling pathways. This inhibition correlated with reduced inflammatory markers in animal models of rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-(4-Bromophenoxy)piperidine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting a piperidine derivative (e.g., 4-hydroxypiperidine) with 4-bromophenyl bromide under basic conditions (e.g., NaOH in dichloromethane) facilitates ether bond formation. Temperature control (0–25°C) and anhydrous solvents are critical to minimize side reactions. Yields can vary from 60–85% depending on stoichiometry and catalyst use (e.g., phase-transfer catalysts) .
Q. How is structural characterization of this compound performed, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the piperidine ring conformation and bromophenoxy substitution patterns. Mass spectrometry (HRMS) validates molecular weight (e.g., 270.1 g/mol for the base compound). Infrared (IR) spectroscopy identifies functional groups (e.g., C-O-C stretching at ~1,200 cm⁻¹). X-ray crystallography may resolve stereochemistry in crystalline derivatives .
Q. What are the common chemical reactions involving the bromophenoxy group in this compound?
- Methodological Answer : The bromine atom enables Suzuki-Miyaura cross-coupling for introducing aryl/heteroaryl groups. Reduction (e.g., LiAlH₄) can convert the ether to a hydroxyl group, while nucleophilic aromatic substitution (e.g., with amines) modifies the phenyl ring. Stability under acidic/basic conditions must be tested to avoid decomposition during reactions .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound derivatives for improved stereochemical purity?
- Methodological Answer : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric synthesis. Use kinetic vs. thermodynamic control during crystallization (e.g., solvent polarity adjustments). Monitor enantiomeric excess via chiral HPLC or circular dichroism (CD). For Z/E oxime derivatives, steric hindrance and temperature during imine formation are critical .
Q. How can contradictions in biological activity data for this compound analogs be resolved?
- Methodological Answer : Conduct dose-response studies to clarify EC₅₀/IC₅₀ variability. Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm target engagement. Analyze metabolite profiles (LC-MS) to rule out off-target effects. Cross-validate results with structurally related controls (e.g., fluorophenyl or chlorophenyl analogs) .
Q. What computational strategies are effective in predicting the interaction of this compound with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) using crystal structures of target receptors (e.g., GPCRs or kinases). Apply density functional theory (DFT) to calculate electrostatic potential maps for bromophenoxy-piperidine interactions. MD simulations (>100 ns) assess binding stability. Validate predictions with mutagenesis studies on key residues .
Q. What advanced analytical methods are recommended for quantifying trace impurities in this compound samples?
- Methodological Answer : Use UPLC-MS/MS with a C18 column (1.7 µm particles) for high-resolution separation. Employ charged aerosol detection (CAD) for non-UV-active impurities. Quantify residual solvents (e.g., DCM) via GC-MS headspace analysis. Establish a limit of detection (LOD) < 0.1% using ICH Q3A guidelines .
Q. Methodological Tables
Table 1: Key Synthetic Parameters for this compound Derivatives
Table 2: Common Biological Assays for Activity Screening
Assay Type | Target Class | Key Metrics | Reference |
---|---|---|---|
Radioligand binding | GPCRs (e.g., 5-HT receptors) | Ki, Bmax | |
Kinase inhibition | EGFR, BRAF | IC50, ATP Km | |
Cytotoxicity | Cancer cell lines | CC50 (MTT assay) |
Properties
IUPAC Name |
4-(4-bromophenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KELAIWLMVFYRJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505531 | |
Record name | 4-(4-Bromophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74130-05-5 | |
Record name | 4-(4-Bromophenoxy)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74130-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Bromophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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